molecular formula C9H14O7 B030998 Trimethyl citrate CAS No. 1587-20-8

Trimethyl citrate

Cat. No. B030998
CAS RN: 1587-20-8
M. Wt: 234.2 g/mol
InChI Key: HDDLVZWGOPWKFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trimethyl citrate has been explored through various methods, including the catalytic synthesis using solid acid chloride. This approach involves using inorganic salts instead of strong acids, investigating the effects of different solid acids, the amount of solid acid, temperature, and time on the yield of trimethyl citrate to find efficient synthesis methods (L. Rong, 2011).

Molecular Structure Analysis

The molecular structure of trimethyl citrate and its derivatives, like viridiofungin A trimethyl ester, has been determined through methods such as stereoselective synthesis and structural determination techniques, providing insights into the absolute configuration of these molecules (T. Esumi et al., 1998).

Chemical Reactions and Properties

Trimethyl citrate's reactivity and properties are highlighted in its use within various chemical reactions, such as the trimethyl lock mechanism. This mechanism involves o-hydroxydihydrocinnamic acid derivatives, where steric interactions between methyl groups encourage specific reaction pathways, demonstrating trimethyl citrate's utility in chemical biology and pharmacology (Michael N. Levine & R. Raines, 2012).

Physical Properties Analysis

Research into the phase behavior of compounds related to trimethyl citrate, like liquid-crystalline polyethers, sheds light on the influence of molecular weight and structural components on physical properties such as the nematic-isotropic transition and glass transition temperatures, providing valuable information on the material properties of related systems (V. Percec & M. Kawasumi, 1993).

Chemical Properties Analysis

The chemical properties of trimethyl citrate derivatives have been extensively studied, including the synthesis and characterization of gallium citrate complexes. These studies reveal the coordination chemistry and structural aspects of trimethyl citrate derivatives, offering insights into their potential applications in materials science and coordination chemistry (Gregory A. Banta et al., 1985).

Scientific Research Applications

Application in Anti-Wrinkle Finishing of Cotton Fabrics

  • Summary of the Application : Trimethyl citrate has been applied to anti-crease finishing of cotton fabrics. The transesterification reaction between the ester group of trimethyl citrate and the hydroxyl group of cellulose was investigated and the possible crosslinking and anti-crease mechanism was proposed .
  • Methods of Application or Experimental Procedures : Fourier transform infrared spectroscopy (ATR-FTIR) was used to study the changes of infrared spectra of trimethyl citrate in heterogeneous transesterification of cotton fabrics . The optimized procedure for treating fabrics was 0.1 mol / L of zinc acetate, 0.2 mol / L of trimethyl citrate, curing temperature of 130 °C, and curing time of 3 min .
  • Results or Outcomes : The results showed that trimethyl citrate can occur heterogeneous transesterification reaction with cellulose . Consequently, the WRA of treated fabrics could be increased to 132°, 46.7% higher than that of untreated fabrics at 90°, and the strength retention rate (TSR) of treated fabrics could reach 85.7% . This indicates that transesterification has a potential for industrial applications .

Application in Monoamine Oxidase-B Inhibition

  • Summary of the Application : Trimethyl citrate is one of the constituents of Dioscorea opposita, a plant used in traditional medicine . It has been studied for its inhibitory effects on monoamine oxidase-B (MAO-B), an enzyme involved in the metabolism of certain neurotransmitters in the brain .
  • Methods of Application or Experimental Procedures : The IC50 value for monoamine oxidase-B of trimethyl citrate was studied . The IC50 value is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. This parameter is commonly used in pharmacology.

Application in Aqueous Two-Phase Systems (ATPSs) for Protein and Enzyme Extraction

  • Summary of the Application : Trimethyl citrate is mentioned in the context of ATPSs, which are used in protein and enzyme extraction . ATPSs are systems that consist of two immiscible aqueous phases, which can be formed by different types of compounds, including salts .
  • Results or Outcomes : The results section of the source highlights the potential of citrate green salts, such as trimethyl citrate, as an alternative to sulfate and phosphate salts in salt-based ATPSs . More research is needed on using ionic liquids as an additive in ATPS types for protein and enzyme extraction .

properties

IUPAC Name

trimethyl 2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O7/c1-14-6(10)4-9(13,8(12)16-3)5-7(11)15-2/h13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDLVZWGOPWKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)OC)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061804
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trimethyl ester
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Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl citrate

CAS RN

1587-20-8
Record name Trimethyl citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1587-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Trimethyl citrate
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Record name Trimethyl citrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75824
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Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-trimethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trimethyl ester
Source EPA DSSTox
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Record name Trimethyl citrate
Source European Chemicals Agency (ECHA)
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Record name TRIMETHYL CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P8176332L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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